Structural Differentiation from HA15: Smaller Sulfonamide and Distinct Acetamide Terminus
CAS 922054-91-9 differs structurally from the class-leading compound HA15 at two critical pharmacophoric positions. (1) The sulfonamide substituent: HA15 carries a 5-(dimethylamino)naphthalene-1-sulfonamido (dansyl) group, a large polyaromatic motif with calculated logP contributions significantly higher than the unsubstituted phenylsulfonamido group in CAS 922054-91-9. Patents in the TZB family explicitly teach that increasing apolar bulk at the sulfonamide para-position correlates with enhanced anti-melanoma potency [1]. (2) The acetamide terminus: HA15 features an N-(thiazol-2-yl)acetamide, whereas CAS 922054-91-9 bears an N-(3-methoxyphenyl)acetamide, introducing a hydrogen-bond-accepting methoxy substituent at the meta position of the terminal phenyl ring. This modification alters both the hydrogen-bonding capability and the conformational flexibility of the molecule relative to HA15. These dual structural differences place CAS 922054-91-9 at a distinct, earlier-stage position in the TZB evolutionary trajectory—less hydrophobic and potentially less potent in the melanoma ER stress assay, but with more favorable physicochemical properties (lower molecular weight: 403.48 vs. 466.58 for HA15) that may benefit solubility, permeability, or fragment-based screening applications .
| Evidence Dimension | Structural comparison: sulfonamide substituent and acetamide terminus |
|---|---|
| Target Compound Data | Phenylsulfonamido group (unsubstituted benzene ring); N-(3-methoxyphenyl)acetamide; MW = 403.48 g/mol; molecular formula C₁₈H₁₇N₃O₄S₂ |
| Comparator Or Baseline | HA15 (CAS 1609402-14-3): 5-(dimethylamino)naphthalene-1-sulfonamido (dansyl) group; N-(thiazol-2-yl)acetamide; MW = 466.58 g/mol; molecular formula C₂₃H₂₂N₄O₃S₂ |
| Quantified Difference | Molecular weight reduction of 63.1 g/mol (13.5% lower); replacement of polyaromatic dansyl with monocyclic phenylsulfonamido; replacement of thiazolylacetamide with 3-methoxyphenylacetamide |
| Conditions | Structural comparison based on IUPAC nomenclature, patent disclosures, and chemical vendor specifications |
Why This Matters
The lower molecular weight and reduced lipophilicity of CAS 922054-91-9 relative to HA15 may confer superior aqueous solubility and pharmacokinetic properties, making it a more suitable starting point for lead optimization programs where CNS penetration or renal clearance is desired, though at a likely cost of reduced target potency based on established TZB SAR trends.
- [1] Rocchi S, Benhida R, Ballotti R, et al. Benzene sulfonamide thiazole compounds and their use for the treatment of cancers. European Patent EP4201928A1, filed December 21, 2021, and published July 5, 2023. View Source
